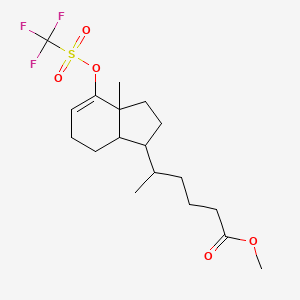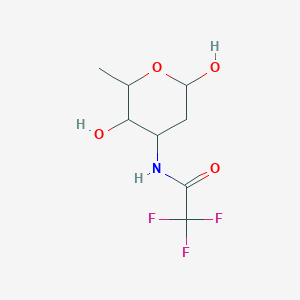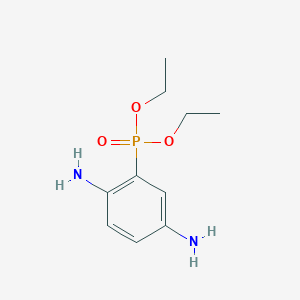
2,3,3a,6,7,7a-Hexahydro-5',7a-dimethyl-4-hydroxy-indene-(1R)-1'-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate is a complex organic compound with a unique structure It is characterized by its hexahydroindene core, which is substituted with various functional groups, including a hydroxy group, a pentanoic acid methyl ester, and a trifluoromethanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Hexahydroindene Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Hydroxy Group: This step may involve selective hydroxylation of the hexahydroindene core.
Esterification: The pentanoic acid moiety can be introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester: Lacks the trifluoromethanesulfonate group.
2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid: Lacks both the methyl ester and trifluoromethanesulfonate groups.
Uniqueness
The presence of the trifluoromethanesulfonate group in 2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate imparts unique chemical properties, such as increased reactivity and potential for selective substitution reactions. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C18H27F3O5S |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
methyl 5-[3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate |
InChI |
InChI=1S/C18H27F3O5S/c1-12(6-4-9-16(22)25-3)13-10-11-17(2)14(13)7-5-8-15(17)26-27(23,24)18(19,20)21/h8,12-14H,4-7,9-11H2,1-3H3 |
Clé InChI |
MDZIAFLQFXRYAI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(=O)OC)C1CCC2(C1CCC=C2OS(=O)(=O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride](/img/structure/B12291443.png)
![2-[4-(2-Tert-butylsulfonyl-1-cyclopropylethyl)-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B12291446.png)

![N-[(3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-pyrrolidinyl]-acetamide](/img/structure/B12291448.png)
![2-amino-5-[[(4,5-dihydroxycyclopent-2-en-1-yl)amino]methyl]-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12291460.png)

![(3Z)-6-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12291488.png)


![1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12291521.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12291526.png)
